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Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinonitrile

Cat. No.: B1531194

Core Chemical Identity and Physicochemical
Profile

5-Bromo-6-methylpicolinonitrile is a substituted pyridine derivative featuring three key
functional groups that dictate its reactivity: a bromine atom, a nitrile group, and a methyl group
attached to the pyridine core. This strategic arrangement makes it a valuable intermediate for
introducing a 6-methylpyridine-2-carbonitrile moiety into larger, more complex molecules.

The bromine at the 5-position is particularly amenable to palladium-catalyzed cross-coupling
reactions, the nitrile at the 2-position serves as a versatile handle for conversion into amines or
carboxylic acids, and the methyl group at the 6-position can influence solubility and steric
interactions.

Chemical Structure and ldentifiers

The fundamental identity of this compound is established by its structure and standardized
chemical identifiers.
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Caption: Chemical structure and IUPAC name.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 1173897-86-3 PubChem[1]

Molecular Formula C7HsBrN2 PubChem[1]

Molecular Weight 197.03 g/mol PubChem[1]
5-bromo-6-methylpyridine-2-

IUPAC Name o PubChem[1]
carbonitrile

SMILES CC1=C(C=CC(=N1)C#N)Br PubChem[1]

| INChiKey | NFJICCSONEBUNGR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical properties of a compound are critical for planning experiments, including solvent
selection, reaction temperature, and purification methods.

Table 2: Physicochemical Data
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Property Value Notes
. ] . General observation for
Appearance White to off-white solid L
similar compounds.
] ] ) Not specified in provided
Melting Point Data not available
sources.[2]
- ) ) Not specified in provided
Boiling Point Data not available

sources.[2]

Soluble in common organic ] )
- _ Inferred from typical reaction
Solubility solvents (e.g., DMF, Dioxane,

Ethyl Acetate)

conditions.

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen).
Keep container tightly closed and sealed in a dry environment. | Sunway Pharm Ltd[2], TCI
AMERICA[3] |

Reactivity Profile and Synthetic Utility

The synthetic value of 5-Bromo-6-methylpicolinonitrile stems from the orthogonal reactivity
of its functional groups. The pyridine ring, being electron-deficient, influences the reactivity of
its substituents. The bromine atom at an electron-poor position is an excellent electrophile for
cross-coupling, while the nitrile group offers a pathway to other key functional groups.
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Caption: Synthetic utility workflow of 5-Bromo-6-methylpicolinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the primary site for building molecular complexity. Its
susceptibility to oxidative addition by a Palladium(0) catalyst is the entry point to a host of C-C
and C-N bond-forming reactions. This is a cornerstone of modern medicinal chemistry, enabling
the rapid assembly of compound libraries. The quinoline scaffold, for instance, is a privileged
structure in drug discovery, and bromo-substituted precursors are essential for its elaboration.

[4]

Causality: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes
the C-Br bond more polarized and thus more reactive towards the electron-rich Pd(0) catalyst,
facilitating the initial step of the catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
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This protocol provides a generalized procedure for coupling an arylboronic acid with 5-Bromo-
6-methylpicolinonitrile. Researchers must optimize conditions for specific substrates.

o Objective: To synthesize 5-aryl-6-methylpicolinonitrile derivatives.

e Principle: A palladium catalyst, in the presence of a base, facilitates the coupling of the aryl
group from an organoboron species to the pyridine ring.[5]

Materials:

5-Bromo-6-methylpicolinonitrile (1.0 eq)

Arylboronic acid (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)

Base (e.g., KsPOa4 or K2COs3, 2.0 - 3.0 eq)

Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

Nitrogen or Argon gas supply
Procedure:

e To a Schlenk flask, add 5-Bromo-6-methylpicolinonitrile (1.0 eq), the arylboronic acid (1.1-
1.5 eq), and the base (2.0-3.0 eq).

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

e Add the palladium catalyst under a positive flow of inert gas.

e Add the degassed solvent system via syringe.

 Stir the reaction mixture at 85-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
» Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

« Filter the mixture through a pad of Celite to remove the catalyst.
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» Wash the organic layer with water and brine, then dry over anhydrous Na2SOa.

o Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography.

Transformations of the Nitrile Group

The nitrile group is a highly versatile functional group that can be converted into other key
moieties.

e Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid
(6-methyl-5-bromopicolinic acid), a key intermediate for amide couplings or other
transformations.

e Reduction: The nitrile can be reduced to a primary amine ( (5-bromo-6-methylpyridin-2-
yl)methanamine) using reducing agents like LiAlHa4 or catalytic hydrogenation. This
introduces a basic center and a flexible linker.

These transformations highlight the compound's role as a bifunctional intermediate, where the
bromine can be reacted first, followed by modification of the nitrile, or vice-versa, depending on
the desired synthetic strategy.

Applications in Research and Development

While specific applications of 5-Bromo-6-methylpicolinonitrile are often proprietary, its
structural motifs are prevalent in several areas of research. Its value lies in providing a rigid,
functionalized pyridine core.

o Medicinal Chemistry: Pyridine-based structures are central to countless pharmaceuticals.
This intermediate is ideal for synthesizing kinase inhibitors, GPCR modulators, and other
biologically active molecules. The related compound, Methyl 5-bromo-6-methylpicolinate,
serves as a key intermediate for diverse therapeutic agents. The nitrile group itself, or its
derivatives (amines, amides), can act as crucial hydrogen bond donors or acceptors for
target protein engagement.

o Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on nitrogen
heterocycles to develop new herbicides, fungicides, and pesticides.[6]
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» Materials Science: The rigid and electronically tunable nature of the substituted pyridine ring
makes it a candidate for incorporation into organic light-emitting diodes (OLEDSs), functional
polymers, and advanced coatings.[7]

Safety, Handling, and Storage

Proper handling of 5-Bromo-6-methylpicolinonitrile is essential due to its potential hazards.
All operations should be conducted by trained personnel in a well-ventilated chemical fume
hood.[8]

Table 3: GHS Hazard Classification

Hazard Code Statement Class

Acute toxicity, oral

H302 Harmful if swallowed .
[Warning]
] ] ] Acute toxicity, dermal
H312 Harmful in contact with skin )
[Warning]
S Skin corrosion/irritation
H315 Causes skin irritation )
[Warning]
) S Serious eye damage/eye
H319 Causes serious eye irritation o ]
irritation [Warning]
. Acute toxicity, inhalation
H332 Harmful if inhaled )
[Warning]
) S Specific target organ toxicity,
H335 May cause respiratory irritation

single exposure [Warning]

Source: PubChem[1]

Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH
(US).[9]
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o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wash
hands thoroughly after handling.[3]

» Respiratory Protection: Use only in a well-ventilated area or chemical fume hood. If dust is
generated, a full-face respirator may be necessary.[9]

First Aid Measures:

« If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help
if you feel unwell.[9]

« |If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
Take off contaminated clothing and wash it before reuse.[3]

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

 If Swallowed: Rinse mouth. Get medical help.[9]
Storage and Disposal:

o Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly
closed.[2][9]

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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